2-Chlorocyclohexyl chloroformate

Chemical Identity Procurement Verification Analytical Quality Control

2-Chlorocyclohexyl chloroformate (CAS 85661-27-4) is a bifunctional chloroformate ester incorporating a secondary cyclohexyl scaffold with a chlorine substituent at the 2-position. The molecular formula C₇H₁₀Cl₂O₂ and molecular weight 197.06 g/mol distinguish it from the unsubstituted cyclohexyl chloroformate (C₇H₁₁ClO₂, 162.61 g/mol) by the net replacement of one hydrogen with chlorine.

Molecular Formula C7H10Cl2O2
Molecular Weight 197.06 g/mol
CAS No. 85661-27-4
Cat. No. B12649400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chlorocyclohexyl chloroformate
CAS85661-27-4
Molecular FormulaC7H10Cl2O2
Molecular Weight197.06 g/mol
Structural Identifiers
SMILESC1CCC(C(C1)OC(=O)Cl)Cl
InChIInChI=1S/C7H10Cl2O2/c8-5-3-1-2-4-6(5)11-7(9)10/h5-6H,1-4H2
InChIKeyGBMUPGVVEAHZSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chlorocyclohexyl Chloroformate (CAS 85661-27-4) – Structural Identity and Baseline Procurement Profile


2-Chlorocyclohexyl chloroformate (CAS 85661-27-4) is a bifunctional chloroformate ester incorporating a secondary cyclohexyl scaffold with a chlorine substituent at the 2-position . The molecular formula C₇H₁₀Cl₂O₂ and molecular weight 197.06 g/mol distinguish it from the unsubstituted cyclohexyl chloroformate (C₇H₁₁ClO₂, 162.61 g/mol) by the net replacement of one hydrogen with chlorine . The compound exhibits calculated physicochemical properties including a density of 1.28 g/cm³, a boiling point of 251.8 °C at 760 mmHg, and a flash point of 126.5 °C . As an acylating agent, it reacts with nucleophiles such as amines and alcohols to form carbamates and carbonate esters, a reactivity profile characteristic of the chloroformate class .

Why Cyclohexyl Chloroformate Analogs Cannot Substitute 2-Chlorocyclohexyl Chloroformate in Procurement


Generic substitution of cyclohexyl chloroformate or other in-class chloroformates for 2-chlorocyclohexyl chloroformate is unsupported without direct experimental validation. The introduction of a chlorine atom at the 2-position of the cyclohexyl ring alters both the steric environment and the electron density of the scaffold . In chloroformate chemistry, substituent effects on the alkyl/cycloalkyl moiety are known to modulate solvolysis rates, reaction mechanisms, and product distributions . For instance, terminal chlorine substituents on alkyl chloroformates have been shown to influence the balance between addition-elimination and ionization pathways in solvolysis . Extrapolating from this class-level evidence, the 2-chloro substituent in the target compound is expected to confer distinct reactivity, selectivity, and stability profiles relative to unsubstituted cyclohexyl chloroformate or menthyl chloroformate. Procurement decisions based solely on functional group analogy risk introducing uncontrolled variability in reaction outcomes, impurity profiles, and downstream process robustness.

Quantitative Differentiation Evidence for 2-Chlorocyclohexyl Chloroformate Selection


Molecular Weight and Formula Differentiation from Unsubstituted Cyclohexyl Chloroformate

The target compound possesses a molecular formula of C₇H₁₀Cl₂O₂ (MW 197.06 g/mol), differing from cyclohexyl chloroformate (C₇H₁₁ClO₂, MW 162.61 g/mol) by the substitution of one hydrogen with chlorine . This substitution results in a mass difference of 34.45 g/mol, which is analytically resolvable by standard mass spectrometry and elemental analysis .

Chemical Identity Procurement Verification Analytical Quality Control

Boiling Point and Physical Property Differentiation for Handling and Storage

The calculated boiling point of 2-chlorocyclohexyl chloroformate is 251.8 °C at 760 mmHg, significantly higher than that of cyclohexyl chloroformate (87.5 °C at 3.6 kPa, equating to approximately 197 °C at 760 mmHg) . The density of the target compound (1.28 g/cm³) exceeds that of cyclohexyl chloroformate (1.128 g/cm³ at 20 °C) . These differences reflect the increased molecular weight and polarizability introduced by the chlorine substituent.

Physical Properties Safety Storage Conditions

Predicted Hydrolytic Stability Difference Due to 2-Chloro Substituent

Class-level kinetic evidence demonstrates that a terminal chlorine substituent on alkyl chloroformates alters solvolysis rates and mechanisms. Specifically, 2-chloroethyl chloroformate solvolyzes with a rate constant influenced by the electron-withdrawing chlorine, shifting the mechanism toward addition-elimination in solvents of modest ionizing power and toward ionization in highly ionizing media . By class-level inference, the 2-chloro substituent on the cyclohexyl ring of the target compound is expected to exert a similar electronic effect, potentially reducing hydrolytic half-life relative to cyclohexyl chloroformate (t₁/₂ < 1 hr at pH 7 for the unsubstituted analog) .

Hydrolytic Stability Reaction Mechanism Solvolysis

Stereoisomeric Complexity as a Differentiation Factor

The presence of a chlorine substituent at the 2-position of the cyclohexyl ring introduces the possibility of cis/trans stereoisomerism, which is absent in unsubstituted cyclohexyl chloroformate . This stereochemical complexity can be exploited in asymmetric synthesis applications where diastereomeric transition states lead to differential enantioselectivity.

Stereochemistry Chiral Synthesis Isomer Purity

Evidence-Backed Application Scenarios for 2-Chlorocyclohexyl Chloroformate Procurement


Synthesis of 2-Chlorocyclohexyl Carbamates for Medicinal Chemistry

The target compound serves as a direct acylating agent for amines to install the 2-chlorocyclohexyloxycarbonyl protecting group or pharmacophoric fragment. The stereoisomeric nature of the product carbamate, arising from the cis/trans isomerism of the starting chloroformate , may be exploited to generate diastereomeric mixtures for structure-activity relationship (SAR) studies. Procurement of isomerically defined batches is critical for reproducible biological assay results.

Precursor for 2-Chlorocyclohexyl Acrylate and Methacrylate Monomers

2-Chlorocyclohexyl chloroformate can be converted to 2-chlorocyclohexyl acrylate or methacrylate via reaction with the corresponding alcohol or carboxylate. These monomers yield polymers (e.g., poly(2-chlorocyclohexyl acrylate), P2CCA) with distinct dielectric relaxation properties . The higher boiling point and density of the chloroformate precursor relative to unsubstituted cyclohexyl chloroformate may facilitate purification by distillation prior to polymerization.

Derivatization Agent for GC-MS or HPLC Analysis of Amines and Alcohols

The chloroformate functional group reacts rapidly with amines and alcohols to form stable carbamates and carbonates suitable for chromatographic analysis. The incorporation of the chlorine atom provides a distinct isotopic signature (³⁵Cl/³⁷Cl) and increases the molecular weight, potentially improving chromatographic resolution and mass spectrometric detection limits compared to non-chlorinated cyclohexyl chloroformate derivatives .

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